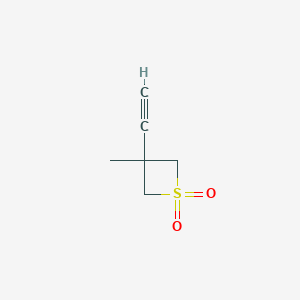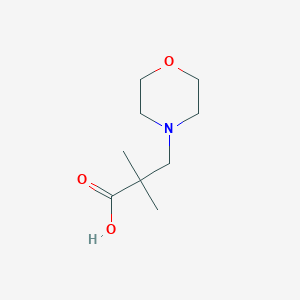![molecular formula C13H13N3O4 B2552043 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 921900-04-1](/img/structure/B2552043.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a chemical entity that can be presumed to have a complex structure based on the presence of a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic rings, such as the 1,3,4-oxadiazole ring, which can be formed through cyclization reactions. For instance, the synthesis of 2-(1H-pyrazol-5-yl)benzenesulfonamides involves the condensation of dilithiated C(α), N-carbo-tert-butoxyhydrazones with methyl 2-(aminosulfonyl)benzoate, followed by cyclization and other steps . This suggests that the synthesis of this compound might also involve multiple steps, including the formation of the oxadiazole ring and the attachment of the benzo[d][1,3]dioxole group.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often characterized using techniques such as X-ray crystallography, as seen with the antipyrine derivatives . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal structure. The benzo[d][1,3]dioxole and oxadiazole rings in the compound of interest may also participate in similar interactions, contributing to its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the functional groups present. For example, the antipyrine derivatives show a range of intermolecular interactions, including hydrogen bonds and π-interactions . These interactions could influence the reactivity of this compound in chemical reactions, potentially making it a candidate for further functionalization or participation in bioactive complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. The presence of the 1,3,4-oxadiazole ring suggests that the compound may have certain electron-withdrawing characteristics, which could affect its acidity, basicity, and solubility. The benzo[d][1,3]dioxole moiety may contribute to the lipophilicity of the compound. While the papers provided do not directly discuss the physical properties of the compound , they do analyze similar structures, indicating that detailed studies, including DFT calculations and Hirshfeld surface analysis, can provide insights into the electronic properties and intermolecular interactions .
科学的研究の応用
Antimicrobial and Anti-tubercular Activities
Hybrid molecules combining benzimidazole and oxadiazole structures have shown promising antimicrobial activities, including potent anti-tubercular effects against Mycobacterium tuberculosis. These compounds have been evaluated for their efficacy, toxicity, and selectivity, demonstrating potential as new antimicrobial agents with favorable ADME (absorption, distribution, metabolism, and excretion) parameters (Shruthi et al., 2016).
Antiproliferative Activities
Derivatives linking thiazolyl pyrazoline to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Certain compounds within this series have shown notable inhibitory effects on HCT-116 cancer cells, indicating their potential as anticancer agents (Mansour et al., 2020).
Antioxidant Evaluation
The synthesis of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has led to compounds demonstrating excellent antioxidant activity. These compounds have been assessed for their protective effects against DNA damage, highlighting their potential as antioxidants (Bondock et al., 2016).
Organic Electronic Materials
Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been developed, characterized, and their fluorescence properties explored for potential applications in organic electronics, including light-emitting diodes (LEDs) and other optoelectronic devices (Ge et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-3-11(17)14-13-16-15-12(20-13)8-4-5-9-10(6-8)19-7-18-9/h4-6H,2-3,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFJNDOIVUJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)
![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)


![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)
